17(R)-Hydroxy docosahexaenoic acid, commonly referred to as 17(R)-HDHA, is a bioactive lipid mediator derived from docosahexaenoic acid (DHA), an omega-3 fatty acid. This compound plays a crucial role in the resolution of inflammation and is part of a larger family of specialized pro-resolving mediators. The synthesis of 17(R)-HDHA occurs through enzymatic processes involving cyclooxygenase-2 and lipoxygenases, particularly in the presence of aspirin, which modifies the enzymatic pathways to favor the production of this specific epimer.
17(R)-HDHA is primarily synthesized from DHA, which is abundant in fish oils and certain algae. The conversion process involves specific enzymes such as cyclooxygenase-2 and lipoxygenases, which catalyze the transformation of DHA into various hydroxy derivatives, including 17(R)-HDHA. Research indicates that this compound can be produced in human tissues, particularly under inflammatory conditions or when treated with aspirin .
Chemically, 17(R)-HDHA belongs to the class of polyunsaturated fatty acids and is categorized as a hydroxy fatty acid. It is recognized for its anti-inflammatory properties and its role in mediating the resolution phase of inflammation. As a member of the resolvin family, it contributes to cellular signaling pathways that promote healing and tissue repair .
The synthesis of 17(R)-HDHA can be achieved through various methods, primarily involving enzymatic reactions. The most notable pathway includes:
The synthesis can also be performed using chemical methods that involve multiple steps including:
The molecular formula for 17(R)-HDHA is C22H34O3, and its structure features a long hydrocarbon chain with multiple double bonds characteristic of polyunsaturated fatty acids. The hydroxyl group at the 17th carbon distinguishes it from other derivatives of DHA.
Key structural data includes:
17(R)-HDHA participates in several important biochemical reactions:
The reactions involving 17(R)-HDHA are typically monitored using techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify and quantify products formed during enzymatic conversions .
The mechanism by which 17(R)-HDHA exerts its effects involves:
Studies have shown that 17(R)-HDHA significantly reduces pro-inflammatory cytokines and promotes the expression of anti-inflammatory mediators in various cell types, including macrophages and endothelial cells .
Relevant analyses often include assessments of its stability under various conditions and its reactivity profile with biological macromolecules .
17(R)-HDHA has significant implications in scientific research:
17(R)-hydroxydocosahexaenoic acid (17(R)-HDHA) is an oxygenated metabolite derived from the omega-3 fatty acid docosahexaenoic acid (DHA; C₂₂H₃₂O₂). Its molecular formula is C₂₂H₃₂O₃, reflecting the addition of a hydroxyl group to DHA’s aliphatic chain. The carbon chain features six cis double bonds at positions Δ⁴, Δ⁷, Δ¹⁰, Δ¹³, Δ¹⁶, and Δ¹⁹, maintaining the characteristic polyunsaturated structure of DHA precursors. Crucially, the double bond at Δ¹⁵ adopts an E (trans) configuration due to enzymatic rearrangement during biosynthesis, while other double bonds retain the Z (cis) geometry. This results in the full designation:17(R)-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid [4] [6]. The 17(R) stereochemistry distinguishes this isomer from its 17(S)-epimer and dictates its unique biochemical stability and receptor interactions.
Table 1: Structural Features of 17(R)-HDHA
Property | Specification |
---|---|
Molecular Formula | C₂₂H₃₂O₃ |
Carbon Chain Length | 22 carbons |
Double Bond Positions | 4, 7, 10, 13, 16, 19 |
Δ¹⁵ Configuration | E (trans) |
Other Double Bond Geometry | Z (cis) |
Hydroxyl Group Position | C-17 with R chirality |
Positional isomerism in HDHAs arises from hydroxylation at distinct carbon atoms (e.g., C-14, C-17, or C-20). 17(R)-HDHA is specifically hydroxylated at C-17 with R-configuration, setting it apart from:
Table 2: Key Isomers of HDHA and Functional Implications
Isomer | Chirality | Biosynthetic Origin | Primary Function |
---|---|---|---|
17(R)-HDHA | 17R | Aspirin-triggered CYP pathway | Precursor to 17(R)-resolvins; resists degradation |
17(S)-HDHA | 17S | 15-lipoxygenase oxidation | Precursor to resolvin D-series |
14S-HDHA | 14S | 12/15-lipoxygenase | Maresin precursor |
4S-HDHA | 4S | Non-enzymatic peroxidation | Neuroprotectin intermediate |
The log10 octanol-water partition coefficient (LogP) of 17(R)-HDHA is experimentally estimated at ~5.3, consistent with its polyunsaturated, long-chain fatty acid structure. This high lipophilicity dictates:
17(R)-HDHA stability is governed by three key factors:1. Enzymatic Degradation:- The 17(R)-epimer resists oxidation by eicosanoid oxidoreductase 20–50× more effectively than 17(S)-HDHA. In human plasma, 17(S)-HDHA undergoes rapid dehydrogenation to 17-oxo-DHA, while 17(R)-HDHA remains intact over 2–4 hours [4].2. Auto-oxidation:- Susceptible to radical-mediated peroxidation at bis-allylic carbons (C8, C11, C14), forming cytotoxic hydroperoxides (e.g., 17-HpDHA). This degradation accelerates at temperatures >37°C or in high-oxygen environments [3].3. pH and Temperature Sensitivity:- Optimal stability at pH 7.4 and 4°C (half-life >48 hours).- Degrades within 8–12 hours at 37°C in cell culture medium, mitigated by antioxidants (e.g., α-tocopherol) [3] [7].
Table 3: Stability Profile of 17(R)-HDHA Under Varying Conditions
Condition | Half-Life | Major Degradation Product(s) | Protective Measures |
---|---|---|---|
Plasma (37°C) | >4 hours | None detected | N/A (inherent stability) |
Buffer, pH 7.4 (37°C) | 8–12 hours | 17-oxo-DHA, epoxy derivatives | Nitrogen atmosphere |
Cell Culture Medium | 6–8 hours | Hydroperoxides, dihydroxy derivatives | 0.1% α-tocopherol |
−80°C Storage | >6 months | None detected | Argon-saturated solutions |
Compounds Mentioned
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0